molecular formula C10H13BrN2O2 B3085550 2-Bromo-N-butyl-4-nitroaniline CAS No. 1157464-19-1

2-Bromo-N-butyl-4-nitroaniline

Cat. No. B3085550
M. Wt: 273.13
InChI Key: FLKLIBMSIJFKHS-UHFFFAOYSA-N
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Description

2-Bromo-N-butyl-4-nitroaniline is a chemical compound with the molecular formula C10H13BrN2O2 . It has a molecular weight of 273.13 .


Synthesis Analysis

The synthesis of similar compounds involves multiple steps including nitration, conversion from the nitro group to an amine, and bromination . A specific synthesis process for N-butyl-4-nitroaniline involves a slow solvent evaporation method .


Molecular Structure Analysis

The InChI code for 2-Bromo-N-butyl-4-nitroaniline is 1S/C10H13BrN2O2/c1-2-3-6-12-10-5-4-8(13(14)15)7-9(10)11/h4-5,7,12H,2-3,6H2,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-N-butyl-4-nitroaniline include a molecular weight of 273.13 . Other specific physical and chemical properties are not mentioned in the search results.

Scientific Research Applications

Nonlinear Optical and Optoelectronic Device Applications

  • Summary of Application: N-butyl-4-nitroaniline (NB4N) is an organic chromophore crystal that has been synthesized for use in nonlinear optical and optoelectronic device applications . It has potential in the area of photovoltaic cells, detectors, and the fabrication of light-emitting diodes .
  • Methods of Application/Experimental Procedures: The NB4N crystal was synthesized by a slow solvent evaporation method . Single-crystal X-ray diffraction analysis was carried out to determine the cell parameter values . A UV–Vis-NIR spectral analysis was performed to investigate the band gap energy and optical quality .
  • Results/Outcomes: The direct optical band gap was found to be 4.83 eV and the lower cut-off wavelength is shown to be as low as 235 nm . The Second Harmonic Generation (SHG) was confirmed via the Kurtz-Perry powder technique . Quantum chemical evaluations of NLO activity have been computed and reported .

Catalytic Reduction

  • Summary of Application: While not directly related to 2-Bromo-N-butyl-4-nitroaniline, 2-nitroaniline has been used in catalytic reduction processes .
  • Methods of Application/Experimental Procedures: Specific methods for the catalytic reduction of 2-nitroaniline are not provided in the source .
  • Results/Outcomes: The outcomes of these catalytic reduction processes are not detailed in the source .

Organic Synthesis

  • Summary of Application: 2-Bromo-N-butyl-4-nitroaniline could potentially be used in organic synthesis, as brominated and nitro compounds are often used as intermediates in the synthesis of other organic compounds .
  • Methods of Application/Experimental Procedures: The specific methods of application would depend on the target compound being synthesized. Generally, brominated compounds can participate in various types of reactions, including substitution reactions, coupling reactions, and others .
  • Results/Outcomes: The outcomes would depend on the specific reactions being carried out. In general, the use of 2-Bromo-N-butyl-4-nitroaniline as an intermediate could potentially enable the synthesis of a wide range of other organic compounds .

Intermediate in Organic Synthesis

  • Summary of Application: 2-Bromo-N-butyl-4-nitroaniline could potentially be used as an intermediate in organic synthesis . Brominated and nitro compounds are often used as intermediates in the synthesis of other organic compounds .
  • Methods of Application/Experimental Procedures: The specific methods of application would depend on the target compound being synthesized. Generally, brominated compounds can participate in various types of reactions, including substitution reactions, coupling reactions, and others .
  • Results/Outcomes: The outcomes would depend on the specific reactions being carried out. In general, the use of 2-Bromo-N-butyl-4-nitroaniline as an intermediate could potentially enable the synthesis of a wide range of other organic compounds .

properties

IUPAC Name

2-bromo-N-butyl-4-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2/c1-2-3-6-12-10-5-4-8(13(14)15)7-9(10)11/h4-5,7,12H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKLIBMSIJFKHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-butyl-4-nitroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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